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molecular formula C7H14O2 B8646718 1,1-Dimethoxy-3-methyl-2-butene CAS No. 31525-65-2

1,1-Dimethoxy-3-methyl-2-butene

Cat. No. B8646718
M. Wt: 130.18 g/mol
InChI Key: XVOCYIHGQROGNT-UHFFFAOYSA-N
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Patent
US06313322B1

Procedure details

Various acidic catalysts were tested in J. Org. Chem. 1995, 60, 1995, 3397-3400. Use of p-toluenesulfonic acid resulted in polymerization of the 3-methyl-2-butenal. Triethylammonium chloride, pyridinium p-toluenesulfonate, tetrabutylammonium bisulfate and ammonium bisulfate likewise gave unsatisfactory results. Potassium bisulfate proved to be more suitable. The reaction conditions are likewise described in the Patent Application EP 0629619. Triethyl orthoformate and 3-methyl-2-butenal are added to abs. ethanol at 4° C. The clear solution is cooled to 2° C., and potassium bisulfate is added. The heterogeneous reaction mixture warms to 10° C. owing to the exothermic reaction. The mixture is then allowed to warm to 21° C. over the course of 45 minutes and is then stirred at this temperature for 15 minutes. The catalyst is then filtered off and washed with ethanol. The filtrate is mixed with potassium carbonate and stirred at room temperature for one hour. The potassium carbonate is then likewise filtered off and washed with ethanol. Distillation affords 3-methyl-2-butenal dimethyl acetal in a yield of 85%. The disadvantages of this process are that elaborate temperature control is required and the alternating cooling and warming steps require increased energy consumption and elaborate apparatus.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl-].C([NH+](CC)CC)C.[C:9]1([CH3:19])[CH:14]=CC(S([O-])(=O)=O)=C[CH:10]=1.[NH+]1C=CC=CC=1.S(=O)(=O)(O)[O-].[NH4+].S(=O)(=O)(O)[O-].[K+].[CH:38]([O:45][CH2:46]C)([O:42][CH2:43]C)OCC.CC(C)=CC=O>S(=O)(=O)(O)[O-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)C>[CH3:46][O:45][CH:38]([O:42][CH3:43])[CH:10]=[C:9]([CH3:19])[CH3:14] |f:0.1,2.3,4.5,6.7,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[NH+](CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)(=O)=O.[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)(=O)=O.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)(=O)=O.[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S([O-])(O)(=O)=O.C(CCC)[N+](CCCC)(CCCC)CCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
is then stirred at this temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction conditions
CUSTOM
Type
CUSTOM
Details
at 4° C
CUSTOM
Type
CUSTOM
Details
warms to 10° C.
CUSTOM
Type
CUSTOM
Details
owing to the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 21° C. over the course of 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The catalyst is then filtered off
WASH
Type
WASH
Details
washed with ethanol
ADDITION
Type
ADDITION
Details
The filtrate is mixed with potassium carbonate
STIRRING
Type
STIRRING
Details
stirred at room temperature for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The potassium carbonate is then likewise filtered off
WASH
Type
WASH
Details
washed with ethanol
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C=C(C)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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